molecular formula C13H11ClO2 B1281766 4-(Benzyloxy)-3-chlorophenol CAS No. 86902-27-4

4-(Benzyloxy)-3-chlorophenol

Cat. No. B1281766
CAS RN: 86902-27-4
M. Wt: 234.68 g/mol
InChI Key: PQBMHARERZHVJP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-chlorophenol (4-BOCP) is an aromatic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is synthesized by a variety of methods, including the Wittig reaction and the reaction of benzyl bromide with 3-chlorophenol. 4-BOCP has a variety of biological activities and is used in laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Neurotrophic Compounds

4-(Benzyloxy)-3-chlorophenol: has been utilized in the synthesis of neurotrophic compounds, such as the enantioselective total synthesis of (-)-talaumidin . This process is significant in the development of treatments for neurodegenerative diseases, as neurotrophic factors are essential for the survival, development, and function of neurons.

Antimicrobial Activity

Derivatives of 4-(Benzyloxy)-3-chlorophenol have shown promise in antimicrobial applications. Novel chalcone derivatives synthesized from this compound have been tested for their effectiveness against various microbial strains, indicating potential use in developing new antimicrobial agents .

Antioxidant Properties

The compound’s derivatives have also been explored for their antioxidant properties. By acting as free radical scavengers, these derivatives could contribute to the protection against oxidative stress-related damage, which is implicated in numerous diseases .

Chemical Intermediate

4-(Benzyloxy)-3-chlorophenol: serves as a chemical intermediate in the synthesis of more complex organic molecules. Its reactivity with other organic compounds, such as benzohydrazide, to yield novel compounds is a valuable trait in medicinal chemistry and the design of new drugs .

Material Science Applications

In material science, this compound can be used in the synthesis of polymers and coatings that require specific phenolic structures to impart certain physical or chemical properties to the final product .

Dye and Pigment Industry

The benzyloxy group in 4-(Benzyloxy)-3-chlorophenol makes it a candidate for use in the dye and pigment industry. It can be involved in the production of colorants that are used in various industrial applications, including textiles and inks .

properties

IUPAC Name

3-chloro-4-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBMHARERZHVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90528122
Record name 4-(Benzyloxy)-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-chlorophenol

CAS RN

86902-27-4
Record name 4-(Benzyloxy)-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-benzyloxy-3-chlorobenzaldehyde (4 g, 16.2 mmol) in CH2Cl2 (65 mL), m-CPBA (3.63 g, 77% max, 21.05 mmol) was added and stirred at RT for 5 days. The mixture was washed with a Na2S2O3 solution, then NaHCO3 (sat), and evaporated. The residue was suspended in MeOH (150 mL), NaOMe (0.5 M in MeOH, 60 mL) was added and the mixture was stirred for 1 h. The mixture was concentrated, and the residue was dissolved in water, and extracted with Et2O/EtOAc. The aqueous layer was acidified, and extracted with EtOAc. The combined organic portions were dried with Na2SO4, filtered and evaporated. The mixture was purified by column chromatography using CH2Cl2 as the eluent to yield an off-white solid. MS(MH+)=NA; Calc'd 361.09 for C22H16ClNO2.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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